molecular formula C21H23ClN4OS2 B2875438 N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride CAS No. 1052529-47-1

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride

Cat. No.: B2875438
CAS No.: 1052529-47-1
M. Wt: 447.01
InChI Key: QSCPKTKAEMWTLM-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d]thiazole core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the dimethylamino propyl group and the carboxamide functionality. Common reagents used in these steps include thionyl chloride, dimethylamine, and various coupling agents. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can lead to a wide range of products, depending on the nucleophile employed.

Scientific Research Applications

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzo[d]thiazole derivatives have shown promise.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(dimethylamino)propyl)-N-(benzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
  • N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide
  • N-(3-(dimethylamino)propyl)-N-(benzo[d]thiazol-2-yl)carboxamide

Uniqueness

N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride stands out due to its specific combination of functional groups and structural features. This unique arrangement contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4OS2.ClH/c1-14-9-10-16-18(13-14)28-21(23-16)25(12-6-11-24(2)3)20(26)19-22-15-7-4-5-8-17(15)27-19;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSCPKTKAEMWTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=NC4=CC=CC=C4S3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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